molecular formula C9H8F2O3 B3043845 2-(2,2-Difluoroethoxy)benzoic acid CAS No. 937602-63-6

2-(2,2-Difluoroethoxy)benzoic acid

Cat. No.: B3043845
CAS No.: 937602-63-6
M. Wt: 202.15 g/mol
InChI Key: NLJCHMVRCMBKLY-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 2,2-difluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-hydroxybenzoic acid and 2,2-difluoroethanol.

    Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: Reflux the mixture in an appropriate solvent, such as toluene or xylene, for several hours.

    Isolation: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Esterification: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nitration: Nitro-substituted derivatives of this compound.

    Esterification: Esters of this compound.

    Reduction: 2-(2,2-Difluoroethoxy)benzyl alcohol.

Scientific Research Applications

2-(2,2-Difluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the difluoroethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

2-(2,2-Difluoroethoxy)benzoic acid can be compared with other benzoic acid derivatives, such as:

    2-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with an additional fluorine atom, which may alter its chemical and biological properties.

    3-(2,2-Difluoroethoxy)benzoic acid: Positional isomer with the difluoroethoxy group at the 3-position instead of the 2-position, leading to different reactivity and properties.

    4-(2,2-Difluoroethoxy)benzoic acid: Another positional isomer with the difluoroethoxy group at the 4-position.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJCHMVRCMBKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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